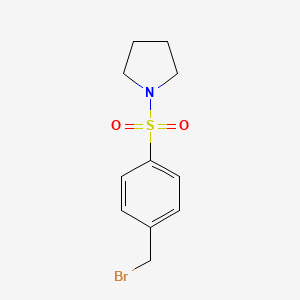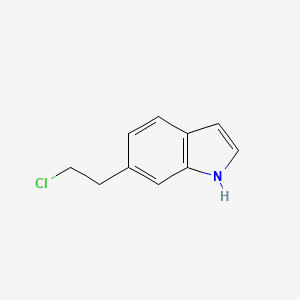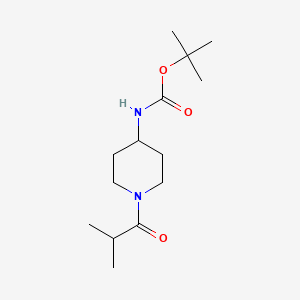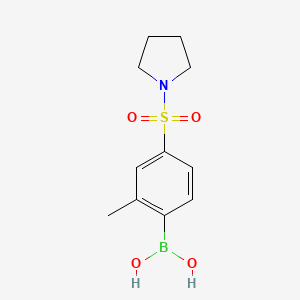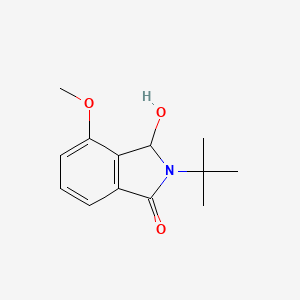
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one” is a chemical compound with the molecular formula C13H17NO3 . It is listed under CAS Number 1245563-21-6 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C13H17NO3 . The InChI code for this compound is 1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 .Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The study of antioxidants is crucial across various fields, including food engineering and medicine. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Folin–Ciocalteu test are pivotal in determining the antioxidant activity of compounds. These methods, based on spectrophotometry, assess chemical reactions involving antioxidants and their capacity to combat oxidative stress, which is a key area of research for compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of chemical compounds like ethyl tert-butyl ether (ETBE) provides insights into how similar compounds interact with the environment. Studies focus on the microbial degradation pathways and the potential for bioaugmentation to mitigate environmental contamination. Such research is essential for understanding the ecological impact of chemical compounds and developing strategies for environmental remediation (Thornton et al., 2020).
Synthetic Phenolic Antioxidants
Investigations into synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), focus on their environmental occurrence, human exposure, and toxicity. These studies are critical for assessing the safety and environmental impact of SPAs, including their presence in various matrices like indoor dust and human tissues, and their potential health effects. Research suggests the need for novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Catalysts in Synthesis Processes
The search for effective catalysts for processes like the synthesis of methyl tert-butyl ether (MTBE) is an area of ongoing research. Studies explore the use of heteropoly acids as prospective catalysts, highlighting the importance of understanding catalytic mechanisms and kinetics in optimizing chemical synthesis processes (Bielański et al., 2003).
Decomposition of Organic Compounds
Research on the decomposition of organic compounds, such as MTBE, using cold plasma reactors, demonstrates the potential of advanced oxidation processes in treating environmental contaminants. This study emphasizes the efficiency of plasma reactors in decomposing and converting hazardous compounds into less harmful substances (Hsieh et al., 2011).
Propiedades
IUPAC Name |
2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZLBSINNXAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682053 |
Source


|
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245563-21-6 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

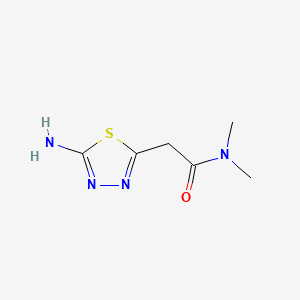


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide](/img/no-structure.png)
